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Introduction
Isoborneol is a bicyclic monoterpenoid alcohol, an isomer of the more commonly known

borneol.[1] It is a naturally occurring compound found in the essential oils of various plants,

including rosemary, lavender, ginger, and nutmeg.[2][3][4] Characterized by its distinct woody,

camphor-like, and spicy aroma, isoborneol is utilized as a flavoring agent in a variety of food

and beverage products.[2][3][5] It is also used in the fragrance industry for perfumes and

personal care items.[5][6] From a regulatory standpoint, isoborneol is recognized as a synthetic

flavoring substance by the U.S. Food and Drug Administration (FDA) and has been deemed

Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association

(FEMA).[3][7][8]

These application notes provide a comprehensive overview of isoborneol's properties,

regulatory status, and applications in the food industry. Furthermore, detailed experimental

protocols are presented for its sensory evaluation, stability assessment, and analytical

quantification, providing a technical resource for research and product development.

Application Notes
Physicochemical Properties and Sensory Profile
Isoborneol is a white, crystalline solid at room temperature.[9][10] Its distinct sensory

characteristics are pivotal to its function as a flavoring agent. The flavor and aroma profile is
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complex, often described as having camphoraceous, woody, minty, and spicy notes.[2] This

profile allows it to impart a unique, cooling, and somewhat spicy or herbal character to food

products.[2]

Table 1: Physicochemical and Sensory Properties of Isoborneol

Property Value / Description Reference(s)

Chemical Name

(1R,2R,4R)-1,7,7-
trimethylbicyclo[2.2.1]hept
an-2-ol

[4]

CAS Number 124-76-5 [9][11]

FEMA Number 2158 [9][12][11]

JECFA Number 1386 [8][9]

Molecular Formula C₁₀H₁₈O [2][9]

Molecular Weight 154.25 g/mol [2][11]

Appearance White crystalline solid/flakes [2][9][10]

Melting Point 212-214 °C (sublimes) [13][14]

Boiling Point ~213 °C [15]

Solubility

Insoluble in water; soluble in

ethanol and other organic

solvents

[6][7]

Odor Profile
Camphoreous, minty, herbal,

earthy, woody, spicy
[2][12][15]

| Taste Profile | Balsamic, camphoraceous, herbal, woody, with a cooling sensation |[2][12] |

Regulatory Status and Safety
Isoborneol is approved for use as a synthetic flavoring substance in food for human

consumption under specific regulations. Its safety has been evaluated by international bodies,

supporting its use within established good manufacturing practices.
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United States: Isoborneol is listed in the Code of Federal Regulations, 21 CFR 172.515, as a

synthetic flavoring substance permitted for direct addition to food.[7][16][17]

FEMA GRAS: It holds FEMA number 2158, and its GRAS status was reaffirmed based on a

comprehensive safety assessment.[8][9]

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also

evaluated isoborneol (No. 1386).[9][18]

Toxicological data indicates a low order of acute toxicity. The oral LD50 in rats is reported as

5,033 mg/kg.[19] Safety assessments conclude that at current levels of use, isoborneol does

not pose a risk to human health.[20]

Table 2: Toxicological Data for Isoborneol

Endpoint Species Value Reference(s)

Acute Oral Toxicity

(LD50)
Rat 5,033 mg/kg [19]

Skin Irritation - Causes skin irritation [21][22]

Eye Irritation -
Causes serious eye

irritation
[21]

| Genotoxicity | - | Does not present a concern for genetic toxicity |[20] |

Applications in Food Products
Isoborneol's unique flavor profile makes it suitable for a range of food and beverage

applications. It is typically used at low concentrations to impart specific flavor notes without

being overpowering.

Baked Goods: It can be found in products like gingerbread and carrot cake, where its spicy

notes complement other spices.[2]

Confectionery: In hard candies and chewing gum, it provides a cooling, minty, and fruity or

spicy flavor.[2]
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Beverages: It is used in fruit-flavored sodas (e.g., orange, grape) to add complexity and a

refreshing nuance.[2]

Usage levels are self-limiting; the amount added should be the minimum required to achieve

the desired technical effect, in accordance with Good Manufacturing Practice (GMP).[17][23]

Flavor Perception: TRPM8-Mediated Cooling Sensation
Similar to menthol, isoborneol is known to elicit a cooling sensation in the mouth.[2] This effect

is mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8)

channel, a non-selective cation channel primarily expressed in sensory neurons. The binding of

a cooling agent like isoborneol to the TRPM8 receptor triggers an influx of Ca²⁺ and Na⁺ ions,

leading to membrane depolarization and the generation of an action potential. This signal is

then transmitted to the brain, where it is interpreted as a cooling sensation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pediaa.com [pediaa.com]

2. ISOBORNEOL - Ataman Kimya [atamanchemicals.com]

3. leafwell.com [leafwell.com]

4. Showing Compound Isoborneol (FDB009636) - FooDB [foodb.ca]

5. chemimpex.com [chemimpex.com]

6. scent.vn [scent.vn]

7. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. femaflavor.org [femaflavor.org]

9. dextro,laevo-isoborneol, 124-76-5 [thegoodscentscompany.com]

10. Isoborneol Flakes Manufacturers, Bhimseni Camphor Suppliers [silverlinechemicals.com]

11. Isoborneol = 95 , Stabilized FG 124-76-5 [sigmaaldrich.com]

12. Perfumers Apprentice - Isoborneol (Crystals) ** [shop.perfumersapprentice.com]

13. DL-Isoborneol CAS#: 124-76-5 [m.chemicalbook.com]

14. Isoborneol 95 124-76-5 [sigmaaldrich.com]

15. eybna.com [eybna.com]

16. GSRS [gsrs.ncats.nih.gov]

17. eCFR :: 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food for
Human Consumption [ecfr.gov]

18. WHO | JECFA [apps.who.int]

19. cdn.caymanchem.com [cdn.caymanchem.com]

20. fragrancematerialsafetyresource.elsevier.com
[fragrancematerialsafetyresource.elsevier.com]

21. fishersci.com [fishersci.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b047673?utm_src=pdf-custom-synthesis
https://pediaa.com/what-is-the-difference-between-borneol-and-isoborneol/
https://www.atamanchemicals.com/isoborneol_u25648/
https://leafwell.com/blog/isoborneol
https://foodb.ca/compounds/FDB009636
https://www.chemimpex.com/products/34421
https://scent.vn/en/pages/compound/isoborneol-329
https://pubchem.ncbi.nlm.nih.gov/compound/Isoborneol
https://www.femaflavor.org/flavor-library/isoborneol
https://www.thegoodscentscompany.com/data/rw1002092.html
https://www.silverlinechemicals.com/isoborneol-flakes.html
https://www.sigmaaldrich.com/SG/en/product/aldrich/w215805
https://shop.perfumersapprentice.com/p-8632-isoborneol-crystals.aspx
https://m.chemicalbook.com/ProductChemicalPropertiesCB6376754_EN.htm
https://www.sigmaaldrich.com/US/en/product/aldrich/i13901
https://eybna.com/terpene/isoborneol-terpene-profile/
https://gsrs.ncats.nih.gov/ginas/app/ui/substances/b598b871-f8f3-45e7-b678-3e4882e574be
https://www.ecfr.gov/current/title-21/chapter-I/subchapter-B/part-172
https://www.ecfr.gov/current/title-21/chapter-I/subchapter-B/part-172
https://apps.who.int/food-additives-contaminants-jecfa-database/Home/Chemical/4489
https://cdn.caymanchem.com/cdn/msds/23177m.pdf
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/124-76-5.pdf
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/124-76-5.pdf
https://www.fishersci.com/store/msds?partNumber=AC122490250&productDescription=DL-ISOBORNEOL+TECH+93%25+25G&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


22. sigmaaldrich.com [sigmaaldrich.com]

23. downloads.regulations.gov [downloads.regulations.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Isoborneol as a
Flavoring Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047673#isoborneol-as-a-flavoring-agent-in-food-
products]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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